molecular formula C6H15NO3S B2437775 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide CAS No. 2172050-28-9

3-Hydroxy-N,N-dimethylbutane-1-sulfonamide

Cat. No.: B2437775
CAS No.: 2172050-28-9
M. Wt: 181.25
InChI Key: XTLLIAKOKOGSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-N,N-dimethylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO3S and a molecular weight of 181.25 . It is commonly used in a variety of scientific experiments.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H15NO3S/c1-6(8)4-5-11(9,10)7(2)3/h6,8H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 295.0±42.0 °C, and its density is predicted to be 1.178±0.06 g/cm3 . The pKa is predicted to be 14.83±0.20 .

Scientific Research Applications

1. Fluorescent Probe Techniques

A study by Jun, Mayer, Himel, & Luzzi (1971) highlighted the use of N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe. This compound exhibits minimal fluorescence in water but fluoresces strongly when bound to protein, allowing for indirect measurement of binding in various biochemical applications.

2. Synthesis of Potent Receptor Antagonists

Luo, Bertarelli, Hayallah, Meyer, Klotz, & Müller (2006) developed adenosine A2B receptor antagonists with a sulfonamide structure. This research demonstrated a novel method for preparing sulfonamides, expanding their potential in pharmaceutical research.

3. Photolysis in Medicinal Chemistry

Aoki, Tomiyama, Kageyama, Yamada, Shiro, & Kimura (2009) conducted research on the photolysis of a dansylamide moiety in the presence of zinc ions. This work contributes to understanding the photolysis process of sulfonamide bonds, which is relevant in organic and medicinal chemistry.

4. Development of Multifunctional Antioxidants

Jin, Randazzo, Zhang, & Kador (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with radical scavenging and metal chelating properties. This research highlights the potential of sulfonamides in developing treatments for age-related diseases.

5. Sulfonamide Degradation and Environmental Impact

Fukahori & Fujiwara (2015) investigated the photocatalytic degradation of sulfonamide antibiotics using TiO2, providing insight into environmental impacts and degradation pathways of these compounds.

6. Novel Microbial Degradation Pathway

Ricken et al. (2013) identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1, revealing a novel microbial strategy for eliminating sulfonamide antibiotics.

7. Prodrug Forms for Sulfonamide Group

Larsen & Bundgaard (1987) evaluated several derivatives of model sulfonamides as potential prodrug forms, providing valuable information for the development of new drug delivery systems.

Safety and Hazards

The safety information available indicates that 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-hydroxy-N,N-dimethylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(8)4-5-11(9,10)7(2)3/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLLIAKOKOGSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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